Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-
Description
Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- (CAS: 603946-38-9) is a heterocyclic compound featuring a morpholine ring conjugated to a 1,2,4-triazino[5,6-b]indole core via a thioacetyl linker. Its molecular formula is C₁₇H₁₉N₅O₂S, with a molar mass of 357.43 g/mol . This compound is part of a broader class of sulfur-containing triazinoindole derivatives investigated for therapeutic applications, such as antidepressant and antitumor activities .
Properties
IUPAC Name |
1-morpholin-4-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-12(20-5-7-22-8-6-20)9-23-15-17-14-13(18-19-15)10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXUQOPRDRBRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415298 | |
| Record name | Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189830-96-4 | |
| Record name | Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- typically involves multiple steps. One common route starts with the preparation of the triazinoindole core, which is then functionalized to introduce the thioacetyl group. The final step involves the attachment of the morpholine ring. Reaction conditions often include the use of solvents like methanol and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Thioacetyl Reactivity
The -S-acetyl group in the compound is reactive toward nucleophiles, enabling:
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Thiol-Disulfide Exchange : The sulfur atom can participate in disulfide bond formation with other thiol-containing molecules.
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Alkylation/Acylation : The thioether linkage may undergo alkylation with alkyl halides or acylation with acid chlorides to introduce new substituents .
Morpholine Modifications
The morpholine ring can be functionalized via:
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N-Alkylation : Quaternization of the morpholine nitrogen using alkylating agents (e.g., methyl iodide).
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Ring-Opening Reactions : Acidic or reductive conditions may cleave the morpholine ring, yielding secondary amines or alcohols .
Cross-Coupling and Heterocyclic Fusion
The indole-triazino system allows for Pd-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated triazinoindoles to form biaryl derivatives.
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Cycloaddition Reactions : The triazine ring may participate in [3+2] cycloadditions with nitriles or alkynes to form fused polyheterocycles .
Biological Activity-Driven Functionalization
Analogous compounds (e.g., triazolo[4,3-b]pyridazines) demonstrate that structural modifications enhance pharmacological properties:
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C-Met Kinase Inhibition : Electron-withdrawing groups on aromatic rings improve inhibitory activity (e.g., compound 63g in ).
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Antiproliferative Effects : Morpholine-containing derivatives show cytotoxicity via interaction with kinase domains, as seen in docking studies .
Spectroscopic Characterization Data
Key analytical data for related compounds provide insights into structural confirmation:
| Parameter | Observations (Compound 11b ) |
|---|---|
| IR (C═S) | 1196 cm⁻¹ |
| ¹H NMR (NCH₂) | δ 4.86 ppm (s, 2H) |
| ¹³C NMR (C═S) | 179.66 ppm |
| Mass Spectrometry | m/z 559.09 (M⁺) |
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- has been studied for its potential as a DNA-binding agent. Its ability to interact with DNA makes it a candidate for the development of new chemotherapeutic agents .
Medicine
In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by binding to DNA and disrupting essential cellular processes .
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .
Mechanism of Action
The mechanism of action of Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- involves its interaction with DNA. The compound binds to the DNA molecule, causing conformational changes that disrupt the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include the DNA itself and various proteins involved in DNA processing .
Comparison with Similar Compounds
Key Structural Differences
Physicochemical Properties
| Property | Morpholine Derivative | Phenylacetamide Analog | Cemtirestat |
|---|---|---|---|
| Solubility | High (polar morpholine) | Moderate (aromatic substituent) | Low (carboxylic acid) |
| logP | ~1.8 (estimated) | ~2.5 | ~0.5 |
| Bioavailability | Likely enhanced | Moderate | Limited by acidity |
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Synthesis
The compound features a morpholine ring linked to a triazino-indole moiety via a thioacetyl group. This unique structure is believed to contribute to its biological potency. The synthesis typically involves the reaction of morpholine derivatives with triazino-indole compounds under controlled conditions, resulting in a product that exhibits significant biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds similar to Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Example A | MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| Example B | HCT116 (Colon) | 6.2 | Inhibition of cell proliferation |
| Example C | HepG2 (Liver) | 8.0 | Disruption of mitochondrial function |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Antimicrobial Properties
Morpholine-containing compounds have also been studied for their antimicrobial activities . A range of derivatives has shown efficacy against both bacterial and fungal strains:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Example D | Staphylococcus aureus | 15 μg/mL | Bactericidal |
| Example E | Escherichia coli | 20 μg/mL | Bacteriostatic |
| Example F | Candida albicans | 12 μg/mL | Fungicidal |
These findings suggest that the incorporation of morpholine enhances the interaction with microbial targets, leading to increased potency .
Other Biological Activities
In addition to anticancer and antimicrobial effects, Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- has been investigated for various other biological activities:
- Anti-inflammatory Effects: Compounds derived from morpholine have shown significant anti-inflammatory properties in various models .
- Antioxidant Activity: The presence of sulfur in the structure contributes to its ability to scavenge free radicals .
- Cholinesterase Inhibition: Some morpholine derivatives exhibit potential as cholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease .
Case Studies
Several case studies have documented the therapeutic potential of morpholine derivatives:
- Case Study on Anticancer Efficacy: A recent study demonstrated that a morpholine derivative significantly reduced tumor size in vivo models of breast cancer by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Resistance Study: Another study highlighted the effectiveness of morpholine compounds against drug-resistant strains of bacteria, showcasing their potential in combating antibiotic resistance .
- Inflammation Model: In an experimental model of inflammation, morpholine derivatives reduced markers such as TNF-alpha and IL-6 significantly compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
